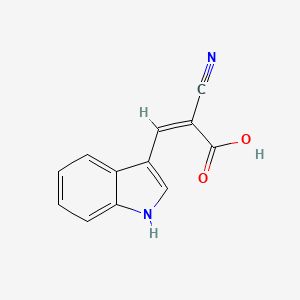
2-Cyano-3-(1H-indol-3-yl)acrylic acid
概要
説明
2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
作用機序
Target of Action
The primary target of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is the mitochondrial pyruvate carrier (MPC) . The MPC is a crucial component of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondria .
Mode of Action
This compound acts as a potent inhibitor of the mitochondrial pyruvate carrier . It inhibits pyruvate transport across plasma membranes in various organisms, including yeast, bacteria, Drosophila, and humans .
Biochemical Pathways
By inhibiting the mitochondrial pyruvate carrier, this compound disrupts the normal flow of pyruvate into the mitochondria . This disruption can affect various biochemical pathways, including glycolysis and the citric acid cycle, which rely on the transport of pyruvate into the mitochondria .
Result of Action
The inhibition of the mitochondrial pyruvate carrier by this compound can have several effects at the molecular and cellular levels. For instance, it has been shown to rapidly increase glucose uptake in human monocytes . It also attenuates mitochondrial oxidative phosphorylation and increases glycolysis, creating greater stem-like properties in LnCap prostate cancer cells .
生化学分析
Biochemical Properties
2-Cyano-3-(1H-indol-3-yl)acrylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the mitochondrial pyruvate carrier, thereby affecting cellular respiration and energy production . Additionally, this compound can modulate the activity of certain kinases and phosphatases, impacting signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase glucose uptake in human monocytes and enhance glycolysis in prostate cancer cells . These changes can lead to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of the mitochondrial pyruvate carrier results in decreased pyruvate-driven respiration and increased glycolysis . This compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular functions and metabolic processes, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of the mitochondrial pyruvate carrier affects the tricarboxylic acid cycle and oxidative phosphorylation . This compound can also influence the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria by the mitochondrial pyruvate carrier, where it exerts its effects on cellular respiration . Understanding these transport mechanisms is essential for elucidating its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, its localization to mitochondria allows it to interact with the mitochondrial pyruvate carrier and modulate cellular respiration . These localization mechanisms are important for understanding its precise role in cellular processes.
準備方法
The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid typically involves the reaction of indole derivatives with cyanoacetic acid under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
2-Cyano-3-(1H-indol-3-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Cyano-3-(1H-indol-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
2-Cyano-3-(1H-indol-3-yl)acrylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical and biological properties compared to other indole derivatives .
特性
IUPAC Name |
(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXPFUXVCVZRLI-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

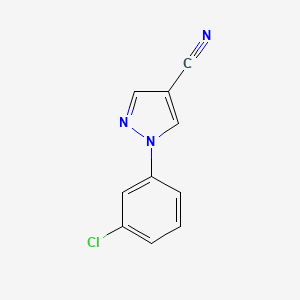
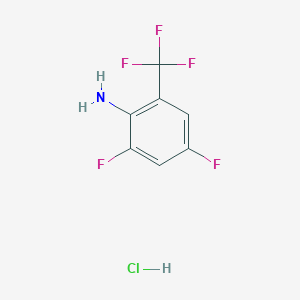

![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
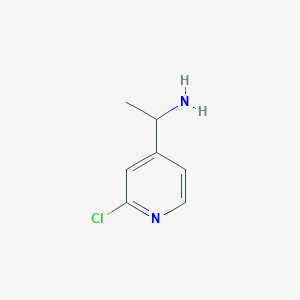
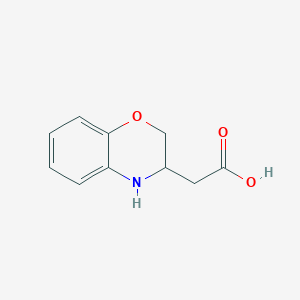
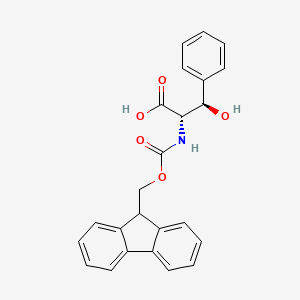
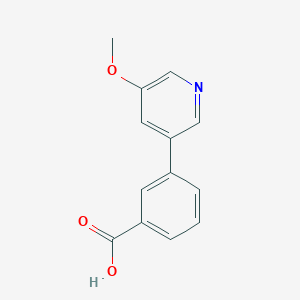
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
